molecular formula C26H26N4O5S B11364659 5-[(furan-2-ylmethyl)(3-methoxybenzyl)amino]-N-(3-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[(furan-2-ylmethyl)(3-methoxybenzyl)amino]-N-(3-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11364659
M. Wt: 506.6 g/mol
InChI Key: PRBQCGMIVJPGBM-UHFFFAOYSA-N
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Description

5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups, including furan, methoxyphenyl, and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan with a suitable alkylating agent to introduce the furan-2-ylmethyl group.

    Introduction of the methoxyphenylmethyl group: This step involves the reaction of the furan-2-ylmethyl intermediate with a methoxyphenylmethyl halide under basic conditions.

    Formation of the pyrimidine core: This step involves the cyclization of the intermediate with a suitable reagent to form the pyrimidine ring.

    Introduction of the methanesulfonyl group: This step involves the reaction of the pyrimidine intermediate with methanesulfonyl chloride under basic conditions.

    Final coupling reaction: This step involves the coupling of the methanesulfonyl-pyrimidine intermediate with the appropriate amine to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (Cl-, Br-) and amines (NH2-).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs due to its potential biological activity.

    Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties.

    Biological Research: This compound can be used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves binding to a target protein or enzyme and modulating its activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE:

    Other Pyrimidine Derivatives: Similar compounds include other pyrimidine derivatives with different substituents, such as 5-fluorouracil and cytosine.

Uniqueness

The uniqueness of 5-{[(FURAN-2-YL)METHYL][(3-METHOXYPHENYL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which gives it unique chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C26H26N4O5S

Molecular Weight

506.6 g/mol

IUPAC Name

5-[furan-2-ylmethyl-[(3-methoxyphenyl)methyl]amino]-N-(3-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H26N4O5S/c1-18-7-4-9-20(13-18)28-25(31)24-23(15-27-26(29-24)36(3,32)33)30(17-22-11-6-12-35-22)16-19-8-5-10-21(14-19)34-2/h4-15H,16-17H2,1-3H3,(H,28,31)

InChI Key

PRBQCGMIVJPGBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC(=CC=C3)OC)CC4=CC=CO4)S(=O)(=O)C

Origin of Product

United States

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